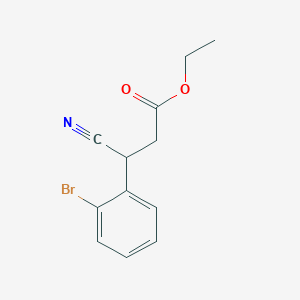

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate

Description

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is a β-cyano ester featuring a 2-bromophenyl substituent. This compound is structurally characterized by a cyano group at the β-position and an ethyl ester moiety. The ortho-bromine substituent introduces steric hindrance and electronic effects, influencing reactivity and molecular interactions.

Properties

IUPAC Name |

ethyl 3-(2-bromophenyl)-3-cyanopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-2-16-12(15)7-9(8-14)10-5-3-4-6-11(10)13/h3-6,9H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDJLLWZWHPEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate can be synthesized through a multi-step process involving the following key steps:

Bromination: The starting material, ethyl 3-phenylpropanoate, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the ortho position of the phenyl ring.

Nitrile Formation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a phase-transfer catalyst to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.

Major Products Formed

Substitution: Formation of 3-(2-aminophenyl)-3-cyanopropanoate.

Reduction: Formation of ethyl 3-(2-bromophenyl)-3-aminopropanoate.

Oxidation: Formation of 3-(2-bromophenyl)-3-cyanopropanoic acid.

Scientific Research Applications

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromophenyl)-3-cyanopropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and cyano groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(E)-Ethyl 3-(3-Bromophenyl)-2-cyanoacrylate

- Structural Differences: Bromine is at the meta position (3-bromo) instead of ortho (2-bromo), and the cyano group is at the α-position (C2) rather than β (C3).

- Synthesis: Prepared via Knoevenagel condensation of 3-bromobenzaldehyde and ethyl cyanoacetate in ethanol with triethylamine catalysis .

- Crystallography: Adopts an E-configuration due to steric repulsion between the cyano group and bromophenyl ring. Intermolecular C–H···O hydrogen bonds stabilize crystal packing .

Methyl 3-(4-Chlorophenyl)-3-cyanopropanoate

- Structural Differences : Chlorine replaces bromine at the para position (4-chloro), and the ester is methyl instead of ethyl.

- Synthesis: Synthesized via NaBH4 reduction of a precursor in dichloromethane/methanol, followed by silica gel chromatography .

- Stereochemistry : Exhibits high enantiomeric excess (>99%) and optical rotation ([α]₂₅ = +10.0 in CHCl₃), indicating its utility in asymmetric synthesis .

- Key Contrast : The para-chloro substituent offers less steric hindrance than ortho-bromo, while the methyl ester may reduce solubility compared to ethyl esters.

Ethyl 3-(2-Bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

- Structural Differences: Contains a trifluoromethyl group at the 4-position and a hydroxyl group instead of cyano at C3.

- Key Contrast: The hydroxyl group enables hydrogen bonding, contrasting with the cyano group’s dipole interactions.

Ethyl 3-(2-Bromophenyl)-2-[(4-phenylbutyl-2-amino)methylene]-3-oxopropanoate

- Structural Differences: Features an amino-methylene substituent at C2 and a ketone (oxo) group at C3 instead of cyano.

- Synthesis : Likely involves multi-step functionalization, given the complex substituents .

- Key Contrast: The amino-methylene group introduces hydrogen-bonding capability, altering solubility and reactivity compared to cyano derivatives.

Comparative Data Table

Key Findings and Implications

- Functional Groups: The cyano group’s strong electron-withdrawing nature enhances acidity of α-hydrogens, facilitating deprotonation in nucleophilic reactions. Hydroxy or oxo groups in analogs enable hydrogen bonding, influencing solubility .

- Stereochemistry: Methyl 3-(4-chlorophenyl)-3-cyanopropanoate demonstrates the importance of enantiopurity in pharmaceutical applications, a consideration for the target compound’s synthetic optimization .

Biological Activity

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H12BrN O2

- Molecular Weight : 284.13 g/mol

- Structure : The compound features a cyano group and a bromophenyl moiety, contributing to its reactivity and potential biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens.

- Anticancer Potential : Research has shown that derivatives of cyanopropanoates can inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Cytotoxicity : this compound may induce cytotoxic effects in cancer cells by promoting oxidative stress and disrupting mitochondrial function.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Enzyme Modulation : It may interact with enzymes such as cyclooxygenase or lipoxygenase, which are crucial in inflammatory responses.

Case Studies

-

Anticancer Activity :

- A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values calculated at approximately 15 µM.

-

Antimicrobial Effects :

- In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited inhibitory zones of 15 mm and 12 mm, respectively, suggesting moderate antimicrobial activity.

Data Table

| Biological Activity | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 | 10-50 | Reduced viability |

| Antimicrobial | S. aureus | 50 | Inhibitory zone (15 mm) |

| Antimicrobial | E. coli | 50 | Inhibitory zone (12 mm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.